N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide
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Overview
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a thiophene . These groups are common in many synthetic and natural products and have been associated with diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized using various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and thiophene rings are aromatic, while the tetrahydrobenzothiophene ring is saturated .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, tetrahydrobenzothiophene, and thiophene rings. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic chemistry has led to the synthesis of complex molecules for potential applications in pharmaceuticals and materials science. A study detailed the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from benzo[b]thiophen-2-yl-hydrazonoesters, showcasing the versatility of these compounds in creating a wide array of heterocyclic compounds (Mohareb et al., 2004).
Antimicrobial Activity
Compounds related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide have been evaluated for their antimicrobial properties. Research has synthesized and characterized molecules showing promising antimicrobial activity, highlighting their potential as novel antimicrobial agents (Incerti et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing the benzothiazole moiety have been a significant focus, with studies demonstrating the preparation of various derivatives through innovative synthetic routes. This research opens pathways for the development of new materials and therapeutic agents (Aleksandrov & El’chaninov, 2017).
Anti-inflammatory Properties
Research has explored the anti-inflammatory properties of benzothiazole derivatives, indicating their potential in developing anti-inflammatory drugs. A particular focus has been on compounds that inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, crucial for inflammation processes (Boschelli et al., 1995).
Mechanism of Action
Target of Action
The primary targets of benzothiazole-based compounds are diverse, ranging from enzymes to receptors. For instance, benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase , DNA gyrase , and others.
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its target. For instance, some benzothiazole derivatives act by inhibiting the activity of specific enzymes, thereby disrupting the biochemical pathways in which these enzymes play a role
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, by inhibiting enzymes such as dihydroorotase , these compounds can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA replication.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, by inhibiting specific enzymes, benzothiazole derivatives can disrupt essential biochemical pathways, leading to the death of pathogenic organisms . .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS3/c23-18(16-10-5-11-24-16)22-20-17(12-6-1-3-8-14(12)25-20)19-21-13-7-2-4-9-15(13)26-19/h2,4-5,7,9-11H,1,3,6,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVJCBJZQFFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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